molecular formula C9H8N4O2 B13602211 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid

Cat. No.: B13602211
M. Wt: 204.19 g/mol
InChI Key: BMCYDEQTJINSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid is an organic compound that features a tetrazole ring attached to a phenylacetic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid typically involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde with a suitable reagent to introduce the acetic acid group. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . Industrial production methods may involve microwave-assisted reactions or other advanced techniques to optimize yield and purity .

Chemical Reactions Analysis

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, ammonia, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, contributing to its biological activities .

Comparison with Similar Compounds

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid can be compared with other tetrazole-containing compounds, such as:

The uniqueness of 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid lies in its combination of the tetrazole ring with a phenylacetic acid moiety, providing a distinct set of chemical and biological properties .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-[3-(2H-tetrazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C9H8N4O2/c14-8(15)5-6-2-1-3-7(4-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)

InChI Key

BMCYDEQTJINSCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CC(=O)O

Origin of Product

United States

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